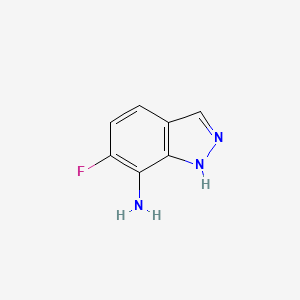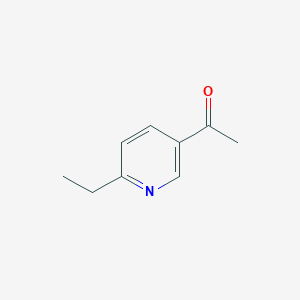
1-(6-ethylpyridin-3-yl)ethan-1-one
描述
1-(6-Ethylpyridin-3-yl)ethan-1-one is an organic compound with the molecular formula C9H11NO It is a derivative of pyridine, characterized by an ethyl group at the 6th position and an ethanone group at the 1st position of the pyridine ring
准备方法
The synthesis of 1-(6-ethylpyridin-3-yl)ethan-1-one typically involves the alkylation of pyridine derivatives. One common method includes the reaction of 3-acetylpyridine with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields.
化学反应分析
1-(6-Ethylpyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The ethanone group can undergo nucleophilic substitution reactions, where nucleophiles replace the ethanone group, forming new compounds.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to enhance reaction rates and selectivity.
科学研究应用
1-(6-Ethylpyridin-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways, providing insights into biological processes.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial applications.
作用机制
The mechanism of action of 1-(6-ethylpyridin-3-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The molecular targets and pathways involved are subjects of ongoing research, aiming to elucidate the compound’s effects at the molecular level.
相似化合物的比较
1-(6-Ethylpyridin-3-yl)ethan-1-one can be compared with other pyridine derivatives, such as:
3-Acetylpyridine: Similar in structure but lacks the ethyl group, leading to different chemical properties and reactivity.
6-Ethylpyridine: Lacks the ethanone group, resulting in different applications and reactivity.
Pyridine-3-carboxylic acid: Contains a carboxylic acid group instead of an ethanone group, leading to different chemical behavior and uses.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in organic chemistry, biology, medicine, and industrial processes. Further research into its properties and mechanisms of action will continue to uncover new and exciting uses for this compound.
属性
IUPAC Name |
1-(6-ethylpyridin-3-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-3-9-5-4-8(6-10-9)7(2)11/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIWTLNXGHIQDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=C1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
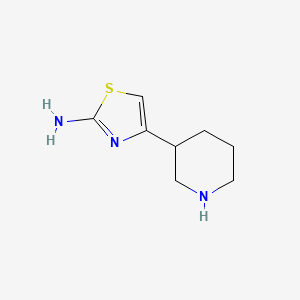
![1-methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B7963315.png)
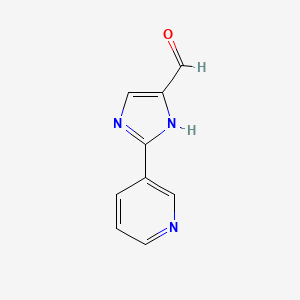
![6-Azabicyclo[3.2.1]octan-7-one](/img/structure/B7963349.png)
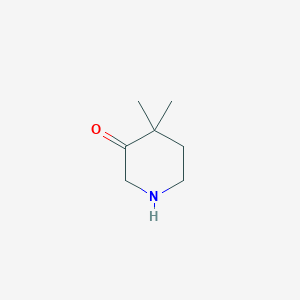
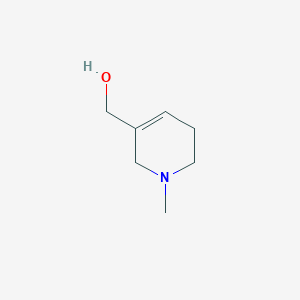
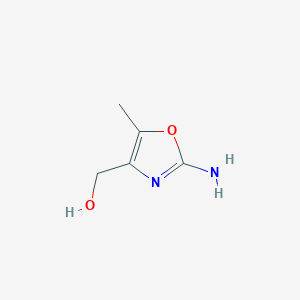
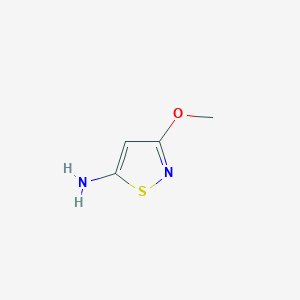
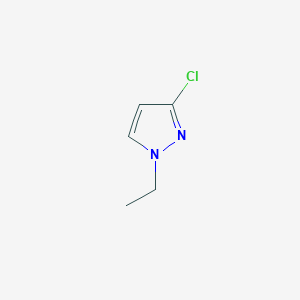
![Benzo[d]isoxazole-3,5-diamine](/img/structure/B7963387.png)

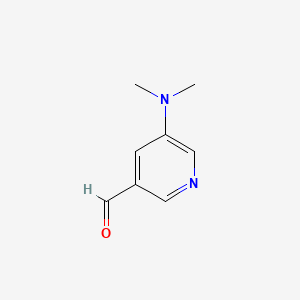
![6-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B7963409.png)
